2-Ethyl-4-MethylAniline
Overview
Description
2-Ethyl-4-MethylAniline is an organic compound with the chemical formula C9H13N. It is a derivative of aniline, where the aniline ring is substituted with an ethyl group at the second position and a methyl group at the fourth position. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4-MethylAniline can be synthesized through several methods. One common approach involves the alkylation of 4-methylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-Methylaniline
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol)
Reaction Conditions: Reflux at elevated temperatures
The reaction mechanism involves the nucleophilic substitution of the ethyl halide by the amine group of 4-methylaniline, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethyl-4-nitrotoluene. This process includes the following steps:
Starting Material: 2-Ethyl-4-nitrotoluene
Catalyst: Palladium on carbon (Pd/C)
Hydrogen Source: Molecular hydrogen (H2)
Reaction Conditions: Elevated pressure and temperature
The nitro group is reduced to an amine group, yielding this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-MethylAniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Acylation: The amine group can undergo acylation to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Acylation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine.
Major Products
Oxidation: 2-Ethyl-4-nitroaniline
Reduction: this compound (from nitro derivatives)
Substitution: 2-Ethyl-4-bromoaniline, 2-Ethyl-4-nitroaniline
Acylation: N-Acetyl-2-Ethyl-4-MethylAniline
Scientific Research Applications
2-Ethyl-4-MethylAniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Medicine: Investigated for its potential use in the development of therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-MethylAniline involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Similar structure but with a methyl group instead of an ethyl group at the second position.
4-Methylaniline: Similar structure but lacks the ethyl group at the second position.
2-Ethyl-6-Methylaniline: Similar structure but with the methyl group at the sixth position instead of the fourth.
Uniqueness
2-Ethyl-4-MethylAniline is unique due to the specific positioning of the ethyl and methyl groups on the aniline ring, which influences its chemical reactivity and physical properties. This unique structure makes it valuable in specific synthetic applications and industrial processes.
Properties
IUPAC Name |
2-ethyl-4-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-7(2)4-5-9(8)10/h4-6H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEKNMMRSUEYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593422 | |
Record name | 2-Ethyl-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24544-07-8 | |
Record name | 2-Ethyl-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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